N-Nitroso-1-(2-methoxyphenyl)-piperazine
Description
N-Nitroso-1-(2-methoxyphenyl)-piperazine (CAS: 2219339-64-5) is a nitrosated piperazine derivative with the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of 221.26 g/mol . Its structure features a nitroso (-N=O) group attached to the piperazine ring and a 2-methoxyphenyl substituent (SMILES: COc1ccccc1N2CCN(CC2)N=O) . The compound is classified as an antiviral/antiretroviral reference material and is stored at -20°C due to its sensitivity to degradation .
Nitrosation, a reaction between amines and nitrous acid, is a key synthetic pathway for this compound.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-nitrosopiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-5-3-2-4-10(11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBXEOUCIQLIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-1-(2-methoxyphenyl)-piperazine typically involves the nitrosation of 1-(2-methoxyphenyl)-piperazine. This reaction is carried out using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-1-(2-methoxyphenyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium ethoxide and other nucleophiles are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Sodium Nitrite + HCl | Controlled temperature | Nitrosation |
| 2 | 1-(2-Methoxyphenyl)-piperazine | - | Starting material |
| 3 | - | - | Formation of N-Nitroso derivative |
Organic Synthesis
N-Nitroso-1-(2-methoxyphenyl)-piperazine serves as a reagent in organic synthesis. It can be used to create various derivatives through oxidation, reduction, and substitution reactions. For instance:
- Oxidation can convert the nitroso group to a nitro group.
- Reduction can yield amine derivatives.
- Substitution reactions can introduce new functional groups, enhancing the compound's reactivity.
Biological Studies
Research has indicated that this compound interacts with biological molecules, leading to potential mutagenic effects. Its ability to form adducts with nucleophilic sites in DNA and proteins makes it a subject of study for understanding carcinogenic mechanisms.
Pharmacological Investigations
The compound is under investigation for its pharmacological properties, particularly its interactions with cellular targets involved in signaling pathways. Preliminary studies suggest that it may influence enzyme activity and receptor functions, indicating its potential therapeutic applications.
Industrial Applications
In the chemical industry, this compound is utilized in developing specialty chemicals and materials. Its unique chemical properties allow it to serve as a precursor for synthesizing complex molecules used in various applications.
Case Study 1: Anticancer Properties
A study explored the anticancer potential of piperazine derivatives, including this compound. The findings indicated that compounds with similar structures exhibited significant activity against cancer cell lines by interfering with cellular processes such as tubulin polymerization and depolymerization .
Case Study 2: Toxicological Research
Research has highlighted the toxicological profile of this compound, emphasizing its potential to cause severe skin burns and eye damage . Such studies are crucial for assessing safety in both laboratory and industrial settings.
Table 2: Comparison of Related Compounds
| Compound | Unique Feature | Application Focus |
|---|---|---|
| N-Nitroso-1-(2-hydroxyphenyl)-piperazine | Hydroxy group | Biological interactions |
| N-Nitroso-1-(2-chlorophenyl)-piperazine | Chlorine substitution | Organic synthesis |
| This compound | Methoxy group | Diverse applications |
Mechanism of Action
The mechanism of action of N-Nitroso-1-(2-methoxyphenyl)-piperazine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
1-(2-Methoxyphenyl)piperazine (Non-Nitrosated Parent Compound)
- Molecular Formula : C₁₁H₁₆N₂O .
- Key Differences: Lacks the nitroso group, leading to distinct electronic and steric properties. Spectroscopic studies (FT-IR, Raman, NMR) reveal that the nitroso group in the nitroso derivative increases electron delocalization, altering HOMO-LUMO gaps and molecular electrostatic potentials .
1-(2-Chlorophenyl)piperazine
Pharmacological Analogs
p-MPPI and p-MPPF (5-HT₁A Receptor Antagonists)
- Structures : Both feature a 4-(2-methoxyphenyl)piperazine core with iodinated/fluorinated benzamide extensions .
Biological Activity :
Compound ID₅₀ (Hypothermia Antagonism) 5-HT₁A Receptor Affinity (Ki) p-MPPI 5 mg/kg 0.6 nM (Competitive Antagonist) p-MPPF 3 mg/kg Similar to p-MPPI Both compounds lack intrinsic agonist activity and block serotonin autoreceptors .
Arylpiperazine Derivatives with Modified Substituents
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM for 5-HT₁A): Higher affinity than serotonin due to extended alkyl linkers enhancing receptor interaction .
- N-(4-Cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (Ki = 0.58 nM for 5-HT₇): Demonstrates selectivity over D₂ and 5-HT₁A receptors (>200-fold) .
Functional Group Variations
Key Research Findings
- Receptor Selectivity: The nitroso group reduces serotonergic activity compared to non-nitrosated analogs.
- Physicochemical Properties: Nitrosation increases lipophilicity (logP ~2.5 vs.
Biological Activity
N-Nitroso-1-(2-methoxyphenyl)-piperazine (NMP) is a nitrosamine compound that has gained attention due to its potential biological activities and implications in pharmacology and toxicology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and associated risks.
Chemical Structure and Properties
NMP is characterized by the presence of a methoxy group on the phenyl ring, which influences its chemical reactivity and biological properties. Its molecular formula is .
The biological activity of NMP primarily stems from its nitroso group, which can interact with various biomolecules:
- Formation of Adducts : The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to mutagenic effects. This interaction can influence enzyme activity and cellular signaling pathways .
- Oxidative Stress : NMP may induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and contribute to carcinogenesis .
1. Mutagenicity and Carcinogenicity
Research indicates that nitrosamines, including NMP, possess mutagenic properties. Studies have shown that exposure to N-nitroso compounds is linked to an increased risk of various cancers, particularly gastrointestinal cancers . The formation of DNA adducts is a critical mechanism through which these compounds exert their carcinogenic effects.
2. Pharmacological Effects
NMP has been studied for its potential therapeutic applications:
- Antitumor Activity : Some studies suggest that N-nitroso compounds may have antitumor effects under specific conditions, although this area requires further investigation .
- Interactions with Receptors : The compound may interact with various receptors involved in cellular signaling, influencing physiological responses .
3. Toxicological Profile
The safety profile of NMP is concerning due to its classification as a potential carcinogen. Regulatory bodies are investigating acceptable intake limits for nitrosamine impurities in pharmaceuticals, highlighting the importance of monitoring exposure levels .
Case Studies and Research Findings
Several studies have explored the biological activity of NMP and related compounds:
- A study examining dietary N-nitroso compounds found a correlation between intake levels and colorectal cancer risk, emphasizing the need for public health awareness regarding nitrosamine exposure .
- Another investigation focused on the metabolic pathways of nitrosamines, revealing that modifications during phase I biotransformations significantly affect their pharmacokinetic properties and toxicity profiles .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Known Biological Activity | Carcinogenic Potential |
|---|---|---|---|
| This compound | Nitrosamine | Mutagenic, potential antitumor effects | High |
| N-Nitroso-dimethylamine (NDMA) | Nitrosamine | Hepatotoxicity, carcinogenic | High |
| N-Nitroso-diethylamine (NDEA) | Nitrosamine | Liver carcinogen | High |
Q & A
How can researchers optimize the synthesis of N-Nitroso-1-(2-methoxyphenyl)-piperazine to achieve higher yields and purity?
Synthesis optimization requires careful selection of reaction conditions and purification strategies. Key steps include:
- Nitrosation Conditions : Nitrosation of the parent piperazine derivative (e.g., 1-(2-methoxyphenyl)-piperazine) using sodium nitrite under acidic conditions, as described for structurally similar compounds . Temperature control (e.g., 0–5°C) minimizes side reactions like oxidation.
- Purification : Flash chromatography with gradients of CH₂Cl₂/MeOH (e.g., 40:1 to 12:1) effectively isolates the nitroso derivative . Recrystallization from ethanol or isopropanol enhances purity.
- Catalysts : Use of KI as a catalyst in alkylation steps improves reaction rates and selectivity .
What spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and nitrosation success. For example, deshielded protons near the nitroso group appear at δ 3.5–4.0 ppm in CDCl₃ .
- FT-IR/Raman : Stretching vibrations for N–N=O (~1,450 cm⁻¹) and aromatic C–O (methoxy group, ~1,250 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragments, such as loss of NO (m/z –30) .
How do computational methods predict the biological target interactions of this compound?
Advanced computational strategies include:
- Docking Studies : Molecular docking into serotonin receptor (e.g., 5-HT₁A) active sites, using software like AutoDock Vina. The methoxyphenyl and nitroso groups show affinity for hydrophobic pockets .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic properties (e.g., Hammett constants) with binding data from analogous piperazine derivatives .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .
How should researchers resolve contradictions in reported biological activity data for this compound?
Addressing discrepancies involves:
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines) to minimize variability. For example, antimicrobial activity assays should follow CLSI guidelines .
- Meta-Analysis : Statistically aggregate data from multiple sources to identify trends. For instance, conflicting serotonin receptor binding affinities may arise from differences in radioligand competition assays .
- Orthogonal Validation : Confirm activity via unrelated methods (e.g., functional cAMP assays alongside radioligand binding) .
What analytical strategies identify degradation products of this compound under varying storage conditions?
Stability studies require:
- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity. Monitor via HPLC-MS to detect nitroso-to-amine reversion or oxidation byproducts .
- LC-QTOF-MS : High-resolution mass spectrometry identifies degradation products, such as denitrosated piperazine or methoxy group oxidation derivatives .
- Accelerated Stability Testing : Use ICH Q1A guidelines to predict shelf-life under controlled conditions (e.g., 25°C/60% RH) .
How does the electronic environment of the methoxyphenyl group influence the compound’s reactivity?
The methoxy group’s electron-donating effects modulate reactivity through:
- Resonance Stabilization : Directs electrophilic substitution to the para position of the phenyl ring, critical for nitrosation regioselectivity .
- NMR Chemical Shifts : Electron-donating methoxy groups deshield adjacent protons, observed as downfield shifts in aromatic ¹H NMR signals (δ 6.7–7.2 ppm) .
- DFT Calculations : B3LYP/6-311++G(d,p) models show reduced HOMO-LUMO gaps (~4.5 eV) compared to non-methoxy analogs, enhancing electrophilicity .
What in vitro models are suitable for evaluating the neuropharmacological effects of this compound?
Key models include:
- Radioligand Displacement Assays : Assess affinity for 5-HT₁A receptors using [³H]-8-OH-DPAT in transfected HEK293 cells .
- Functional cAMP Assays : Measure Gi/o-coupled receptor activity via inhibition of forskolin-induced cAMP production in neuronal cell lines .
- Microdialysis in Brain Slices : Quantify serotonin release in hippocampal slices to evaluate presynaptic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
